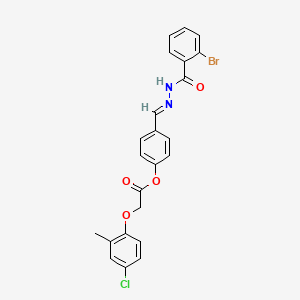

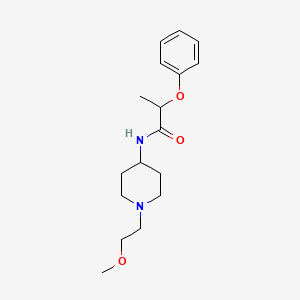

![molecular formula C14H13N5OS B2764851 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201655-00-5](/img/structure/B2764851.png)

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a derivative of thieno[2,3-d]pyrimidin . Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a green approach to the synthesis of this pharmacologically important class of compounds, a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide was reported .Molecular Structure Analysis

The molecular structure of “2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is complex, with several functional groups. The compound contains a thieno[2,3-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group .Chemical Reactions Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Scientific Research Applications

- Thieno[3,2-d]pyrimidines exhibit promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. For instance, compound 12 demonstrated significant inhibitory activity against B. subtilis, E. coli, P. vulgaris, and S. aureus with low MIC values .

- Additionally, compounds (IIIa) and (VIIIa) showed anticancer activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines .

- Thieno[3,2-d]pyrimidin-4-ones and thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and investigated for their potential as anticancer agents .

- Some thieno[3,2-d]pyrimidine derivatives exhibit antibacterial effects. Compound 12, for instance, displayed inhibitory activity against various bacterial strains .

- The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate .

- Alternatively, thiophene derivatives can react with isocyanates to yield thienopyrimidines .

Anticancer Activity

Antibacterial Properties

Synthetic Strategies

Ureido Intermediates

Mechanism of Action

properties

IUPAC Name |

2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-12-2-1-4-17-19(12)8-10-6-18(7-10)13-11-3-5-21-14(11)16-9-15-13/h1-5,9-10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUKJEAYUBALJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C3C=CSC3=NC=N2)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)

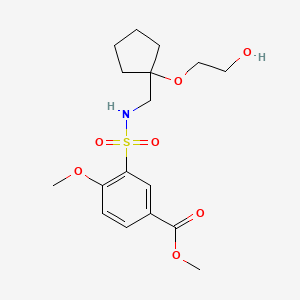

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)

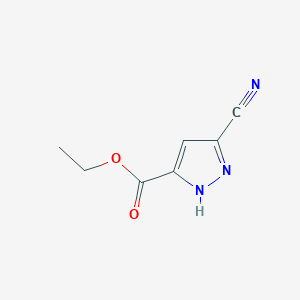

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)

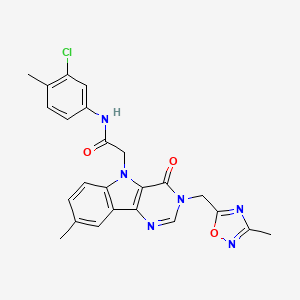

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)

![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)